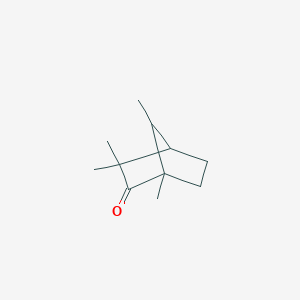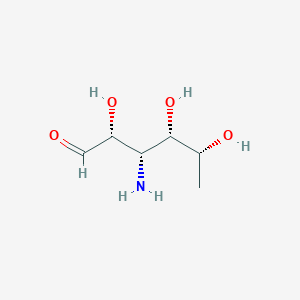
3-Amino-3,6-didesoxyglucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3,6-didesoxyglucose (ADG) is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADG is a derivative of glucose, and its unique chemical structure has been found to exhibit a range of interesting properties that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 3-Amino-3,6-didesoxyglucose is not fully understood, but it is believed to act as a competitive inhibitor of glucose transporters. By blocking the uptake of glucose into cells, 3-Amino-3,6-didesoxyglucose can alter cellular metabolism and signaling pathways, leading to a range of physiological effects.
Biochemische Und Physiologische Effekte
3-Amino-3,6-didesoxyglucose has been found to exhibit a range of biochemical and physiological effects, including the inhibition of glucose uptake, the alteration of cellular metabolism, and the modulation of cellular signaling pathways. 3-Amino-3,6-didesoxyglucose has also been found to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Amino-3,6-didesoxyglucose is its ability to selectively inhibit glucose transporters, allowing for the study of glucose-dependent cellular processes. However, 3-Amino-3,6-didesoxyglucose has also been found to exhibit toxicity at high concentrations, and its use in vivo may be limited by its poor bioavailability.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Amino-3,6-didesoxyglucose, including the development of more efficient synthesis methods, the investigation of its potential as a cancer therapy, and the exploration of its effects on other cellular processes. Additionally, the development of more specific inhibitors of glucose transporters may lead to the discovery of new therapeutic targets for a range of diseases.
Synthesemethoden
3-Amino-3,6-didesoxyglucose can be synthesized using a variety of methods, including the reaction of glucose with ammonia and hydrogen gas, or the reaction of glucose with hydroxylamine. The synthesis of 3-Amino-3,6-didesoxyglucose typically involves multiple steps, and the purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Amino-3,6-didesoxyglucose has been used in a variety of scientific research applications, including studies of glucose transport and metabolism, as well as investigations into the role of glucose in various disease states. 3-Amino-3,6-didesoxyglucose has also been used as a tool for studying the effects of glucose on cellular signaling pathways and gene expression.
Eigenschaften
CAS-Nummer |
15435-23-1 |
|---|---|
Produktname |
3-Amino-3,6-didesoxyglucose |
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
DTSSDPFTHGBSDX-JGWLITMVSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O |
SMILES |
CC(C(C(C(C=O)O)N)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)O)N)O)O |
Andere CAS-Nummern |
15435-23-1 |
Synonyme |
3-amino-3,6-dideoxyglucose 3-amino-3,6-didesoxyglucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



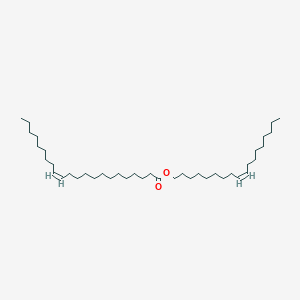

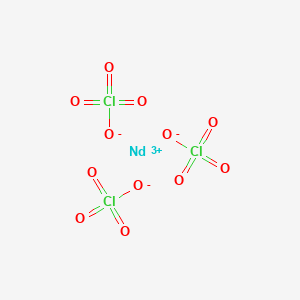
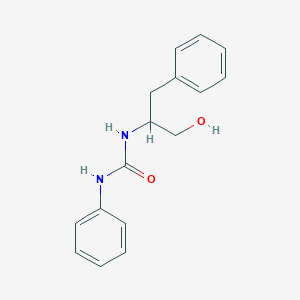
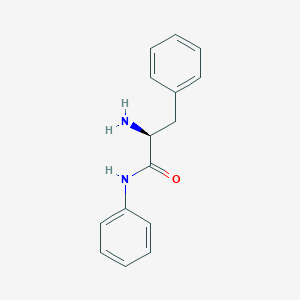
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
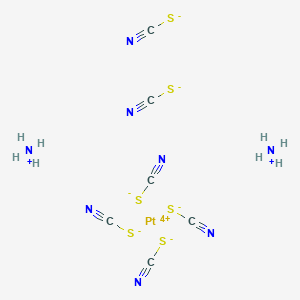
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
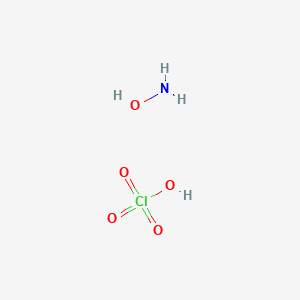
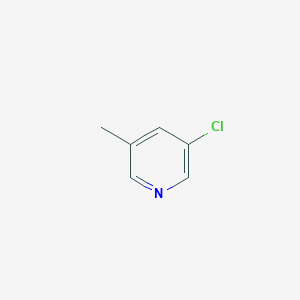
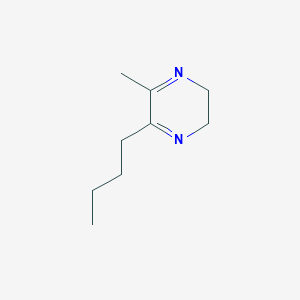
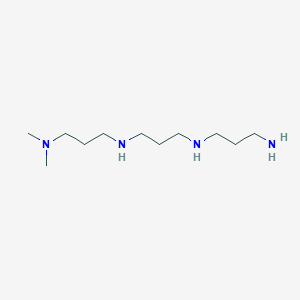
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
